molecular formula C15H16N2OS B2601898 N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea CAS No. 78290-68-3

N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea

Cat. No. B2601898
CAS RN: 78290-68-3
M. Wt: 272.37
InChI Key: HCEZOXQABNTWFL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea, also known as HPTU, is a compound that has gained significant attention in scientific research due to its unique properties. HPTU is a thiourea derivative that is widely used in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Techniques : Research has demonstrated the synthesis of related compounds through innovative methods. For example, 2-(phenylthio)phenols were synthesized from simple phenols and aromatic halides using a copper(I)-catalyzed tandem transformation, highlighting the compound's utility in facilitating complex chemical reactions (Runsheng Xu et al., 2010).

Intramolecular Hydrogen Bonding and Anion Binding : N-(p-Dimethylamino)benzoyl-N'-phenylthiourea, a structurally similar compound, has been studied for its anion-binding capabilities due to strong intramolecular hydrogen bonds. This research suggests potential applications in developing new anion receptors or organocatalysts (Wen-Xia Liu & Yunbao Jiang, 2008).

Biological Activities

Inhibitors of Tyrosinase and Melanin Formation : Analogs of N-hydroxy-N'-phenylthiourea have been evaluated as inhibitors of tyrosinase and melanin formation, showing promise for skin hyperpigmentation treatments. The most active analog significantly reduced pigment synthesis, marking it as a potential candidate for preclinical drug development (M. Criton & Véronique Le Mellay-Hamon, 2008).

Material Science and Corrosion Inhibition

Corrosion Inhibitor for Mild Steel : Research into methyl substituted phenyl-containing dithiocarbamate compounds, closely related to the thiourea derivatives, has shown these compounds to be effective corrosion inhibitors for steel in acidic solutions. This highlights the potential for N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea derivatives in corrosion protection applications (N. Kıcır et al., 2016).

Environmental Applications

Antimicrobial Properties : New acylthiourea derivatives, closely related to the compound of interest, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing novel antimicrobial agents with specific activities based on the type and positioning of substituents on the thiourea nitrogen (Carmen Limban et al., 2011).

properties

IUPAC Name

1-(2-hydroxy-1-phenylethyl)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10,14,18H,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEZOXQABNTWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea

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